2-(Oxetan-3-yloxy)ethan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxetan-3-yloxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-1-2-8-5-3-7-4-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQESVRJZOQPGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603569-32-9 | |
| Record name | 2-(oxetan-3-yloxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Och₂ch₂oh Side Chain:the Side Chain Has a Profound Impact on Polymerization and Final Polymer Properties:
Influence of the Hydroxyl Group: The primary hydroxyl group is the most influential feature. In cationic polymerization, it can act as a chain transfer agent, limiting the final molecular weight. Conversely, in anionic polymerization, it can be deprotonated to act as an efficient initiator, enabling the synthesis of well-defined polymers. radtech.org
Polarity and Solubility: The ether linkage and terminal hydroxyl group make the monomer and the resulting polyether highly polar. This polarity influences solubility in different solvents and enhances the polymer's hydrophilicity and adhesive properties. The ability to form hydrogen bonds via the hydroxyl group can significantly increase the glass transition temperature (Tg) and affect the mechanical properties of the polymer. acs.org
Post-Polymerization Modification: The pendant hydroxyl groups along the polymer backbone serve as reactive handles for subsequent chemical modification, allowing for the grafting of other polymer chains or the attachment of functional molecules.
The structural elements of 2-(Oxetan-3-yloxy)ethan-1-ol and their influence on its polymerization are summarized in the table below.
| Structural Feature | Influence on Polymerization Behavior & Polymer Properties |
| Oxetane (B1205548) Ring | High ring strain provides a strong thermodynamic driving force for polymerization. High basicity of the oxygen atom leads to high reactivity in cationic systems. radtech.orgradtech.org |
| 3-Substitution | Avoids steric hindrance at the 2- and 4-positions, contributing to high monomer reactivity. tandfonline.com |
| Ether Linkage (-O-) | Imparts flexibility to the polymer backbone, potentially lowering the glass transition temperature. Increases the polarity of the polymer. |
| Hydroxyl Group (-OH) | Can act as a chain transfer agent (cationic ROP) or an initiator (anionic ROP). radtech.org Provides sites for hydrogen bonding, increasing polarity and adhesion. acs.org Enables post-polymerization modification. |
2 Oxetan 3 Yloxy Ethan 1 Ol As a Monomer in Polymer Chemistry
Cationic Ring-Opening Polymerization (CROP) Dynamics
Cationic Ring-Opening Polymerization (CROP) is the primary method for polymerizing oxetane (B1205548) monomers, including 2-(Oxetan-3-yloxy)ethan-1-ol. The process is driven by the relief of ring strain in the four-membered oxetane ring and proceeds via a cationic active center. The presence of both an ether linkage and a primary hydroxyl group in the monomer's side chain introduces unique mechanistic features and complexities to the polymerization process.
Initiation Mechanisms and Active Chain End Propagation
The CROP of oxetanes is typically initiated by strong electrophilic species, such as protons from Brønsted acids or carbocations from Lewis acids in the presence of a proton source (promoter). For a hydroxyl-containing monomer like this compound, the initiation can be complex. The initiator can react with either the oxygen atom of the oxetane ring or the oxygen of the hydroxyl group.
However, the oxetane oxygen is generally more basic and sterically accessible, making it the preferred site for protonation or coordination with a Lewis acid. This initial reaction forms a tertiary oxonium ion, the active species that initiates polymerization.
Initiation Steps:
Protonation/Activation: A cationic initiator (H⁺ or L.A.) activates the oxetane ring, forming a cyclic oxonium ion.
Nucleophilic Attack: A neutral monomer molecule attacks the activated oxonium ion, leading to ring opening and the formation of a new, propagated active chain end.
Propagation proceeds via a sequence of nucleophilic attacks by the monomer on the growing polymer chain's active oxonium ion end. This process, known as the active chain end (ACE) mechanism, results in the linear growth of the polymer chain. The hydroxyl group on the monomer's side chain can potentially interfere through chain transfer reactions, where the growing chain end is terminated by reacting with the -OH group, but this is often minimized under controlled conditions.
Monomer Reactivity and Polymerization Kinetics
The reactivity of oxetane monomers in CROP is influenced by their basicity and the steric hindrance around the oxygen atom. The presence of the electron-withdrawing ether group in the side chain of this compound slightly reduces the basicity of the oxetane oxygen compared to unsubstituted oxetane. This can lead to a lower rate of initiation and propagation.
Studies on similar functionalized oxetanes have shown that polymerization kinetics can be complex, often not following simple first-order kinetics due to the interplay of different reaction pathways and potential side reactions like chain transfer and cyclization.
Catalytic Systems for Oxetane Polymerization
A variety of catalytic systems have been developed to effectively polymerize oxetane monomers while minimizing side reactions.
Montmorillonite (B579905) Clays (B1170129): Acid-activated montmorillonite clays are effective solid acid catalysts for the CROP of oxetanes. These clays possess both Brønsted and Lewis acid sites that can initiate polymerization. They offer advantages such as easy separation from the polymer product and potential for regioselective control. For a monomer like this compound, the layered structure of the clay could also provide a template effect, influencing the polymer's tacticity.
Aluminum-Based Catalysts: Organoaluminum compounds, often in combination with a proton source like water or alcohol, are powerful catalysts for oxetane polymerization. Systems like triethyl aluminum (AlEt₃) combined with water can create complex initiating species. These catalysts are known for their ability to produce high molecular weight polymers and can sometimes promote a "living" polymerization, where termination and chain transfer reactions are suppressed. This allows for the synthesis of well-defined block copolymers.
| Catalyst Type | Initiating Species | Key Advantages | Potential Issues |
| Brønsted Acids (e.g., HBF₄) | Protons (H⁺) | Simple, effective initiation | Can cause side reactions (backbiting, chain transfer) |
| Lewis Acids (e.g., BF₃·OEt₂) | Carbocations/Activated Monomer | High polymerization rates, versatile | Requires co-initiator, sensitive to impurities |
| Montmorillonite Clays | Brønsted/Lewis acid sites | Heterogeneous (easy removal), reusable | Lower activity compared to homogeneous systems |
| Aluminum-Based Catalysts | Complex aluminoxanes | Can achieve living polymerization, high MW | Sensitive to moisture and air |
Copolymerization Strategies with Other Cyclic Monomers
The functional hydroxyl group of this compound makes it an attractive candidate for copolymerization to introduce specific properties into the final polymer. It can be copolymerized with other cyclic monomers, such as different substituted oxetanes, oxiranes (epoxides), or tetrahydrofuran (B95107) (THF), via CROP.
When copolymerizing, the relative reactivities of the monomers are a critical factor, described by reactivity ratios (r₁ and r₂). Given the slightly reduced basicity of the oxetane in this compound, it might polymerize at a different rate than a more basic co-monomer. This can lead to the formation of different copolymer structures:
Random Copolymer: If monomer reactivities are similar.
Block Copolymer: If one monomer is consumed before the other begins to polymerize significantly, or through sequential monomer addition in a living polymerization system.
Gradient Copolymer: If there is a gradual change in composition along the polymer chain.
Copolymerization with monomers like 3-ethyl-3-hydroxymethyloxetane could yield polyethers with a high density of hydroxyl groups, suitable for creating crosslinked networks.
Frontal Polymerization Characteristics of Oxetane Monomers
Frontal polymerization is a self-propagating process where a localized reaction zone travels through a monomer/initiator mixture. The heat generated by the exothermic polymerization drives the reaction forward. Oxetane monomers are excellent candidates for this technique due to the high enthalpy of polymerization associated with the relief of their ring strain (approximately -80 kJ/mol).
For this compound, its relatively high boiling point and the exothermic nature of its ring-opening would likely support a stable, propagating front. The polymerization is typically initiated thermally or by UV light at one end of the reactant mixture. The speed of the front and the final conversion are dependent on factors like initiator concentration, initial temperature, and the monomer's viscosity. This method allows for rapid, energy-efficient curing of polymer resins and composites.
Anionic Ring-Opening Polymerization (AROP) Potential
Anionic Ring-Opening Polymerization (AROP) is significantly less common for oxetanes compared to CROP. The mechanism requires a strong nucleophile (anion) to attack one of the ring's carbon atoms, which are not highly electrophilic. This results in slow initiation and propagation rates.
Furthermore, the presence of the acidic primary hydroxyl group in this compound presents a major obstacle for traditional AROP. Strong anionic initiators, such as organolithium compounds or alkoxides, would readily deprotonate the hydroxyl group instead of initiating ring-opening. This acid-base reaction terminates the initiator and prevents polymerization.
To achieve AROP with such a monomer, the hydroxyl group would first need to be protected with a group that is stable under anionic conditions but can be removed after polymerization. An alternative, though less explored, is the use of specialized initiating systems that can tolerate acidic protons, such as certain metal-free catalysts. However, the inherent low reactivity of the oxetane ring towards nucleophilic attack means that AROP remains a challenging and less practical route for this class of monomers.
Radical Ring-Opening Polymerization (RROP) Considerations
The polymerization of cyclic ethers typically proceeds via cationic or anionic ring-opening mechanisms. However, the development of radical ring-opening polymerization (RROP) offers an alternative pathway that can be compatible with a wider range of functional groups and reaction conditions. For oxetanes, RROP is challenging due to the high activation energy required to open the four-membered ring, making it kinetically unfavorable compared to the analogous process for strained rings like oxiranes. researchgate.net
Despite these challenges, recent advancements have demonstrated that the radical ring-opening of oxetanes is achievable through specialized catalytic systems. researchgate.netchemrxiv.org A notable strategy involves a cobalt-catalyzed process that generates nucleophilic carbon-centered radicals from the oxetane ring. researchgate.netresearchgate.net This method utilizes a vitamin B12-based cobalt complex which forms an alkylated intermediate with the oxetane. researchgate.net Subsequent homolytic cleavage of the cobalt-carbon bond produces the desired radical, which can then engage in polymerization or other chemical transformations. researchgate.netchemrxiv.org
Key features of this cobalt-catalyzed approach include:
Overcoming the Kinetic Barrier: The catalytic cycle provides a lower-energy pathway to ring-opening, making the generation of radicals from the stable oxetane ring feasible. researchgate.net
Functional Group Tolerance: The reported methods show that a broad range of functional groups are well-tolerated, suggesting that the hydroxyl and ether moieties of this compound would be compatible with this polymerization technique. researchgate.netchemrxiv.org
Regioselectivity: These catalytic processes can offer regioselectivity that complements traditional nucleophilic ring-opening reactions. researchgate.net
Under some radical conditions, an oxetanyl radical, once formed, has been observed to undergo a ring-opening polymerization reaction. acs.org For a monomer like this compound, the primary hydroxyl group would likely remain intact during such a radical polymerization, making it available for post-polymerization modification. However, potential interactions between the hydroxyl group and the cobalt catalyst would need to be considered and potentially optimized to prevent side reactions.
Control over Polymer Architecture and Molecular Weight Distribution (e.g., Living Polymerization Techniques)
Achieving precise control over polymer architecture, molecular weight, and molecular weight distribution (polydispersity) is crucial for creating high-performance materials. Living polymerization techniques, which are characterized by the absence of irreversible chain termination and transfer steps, are the primary methods for achieving this control. wikipedia.org
For oxetane monomers, both living cationic and living anionic ring-opening polymerizations have been explored.
Living Cationic Ring-Opening Polymerization (CROP): Living CROP of cyclic ethers proceeds through a propagating oxonium ion species. wikipedia.org While effective, a significant challenge in the cationic polymerization of oxetanes is intramolecular chain transfer, or "backbiting," where the active chain end attacks an oxygen atom on its own polymer backbone. wikipedia.org This process can lead to the formation of cyclic oligomers and broaden the molecular weight distribution, thus compromising the "living" nature of the polymerization. wikipedia.org For this compound, the ether oxygen in the side chain could potentially participate in backbiting, and the terminal hydroxyl group could act as a chain transfer agent, complicating efforts to achieve a controlled cationic process.
Living Anionic Ring-Opening Polymerization (ROP): Anionic ROP presents a highly effective method for the controlled polymerization of oxetanes bearing hydroxyl groups, such as this compound. Research has demonstrated the successful anionic ring-opening polymerization of similar monomers, like (3-ethyl-3-hydroxymethyl)oxetane, using a potassium tert-butoxide initiator in the presence of a crown ether complex. radtech.org
In this mechanism, the hydroxyl group of the monomer serves as the initiation site. It is deprotonated by the strong base to form an alkoxide, which then nucleophilically attacks the oxetane ring of another monomer molecule to initiate chain growth. This approach offers several advantages:
Controlled Initiation: Each polymer chain is initiated from a monomer molecule, leading to predictable molecular weights based on the monomer-to-initiator ratio.
Well-Defined End Groups: The resulting polymers inherently possess a hydroxyl group at one terminus (the alpha-end) derived from the initiator.
Synthesis of Block Copolymers: The living nature of the polymerization allows for the sequential addition of other monomers to create well-defined block copolymers.
The table below summarizes key aspects of different controlled polymerization techniques applicable to functional oxetanes.
| Polymerization Technique | Propagating Species | Key Advantages for this compound | Key Challenges |
| Living Anionic ROP | Alkoxide | Utilizes the monomer's -OH group as an initiator; allows for controlled molecular weight and narrow polydispersity. | Requires stringent purification of reagents and solvents to eliminate protic impurities. |
| Living Cationic ROP | Oxonium Ion | Can proceed rapidly. | Prone to chain transfer from the -OH group and backbiting involving ether oxygens, leading to loss of control. |
| Controlled RROP | Carbon-centered Radical | Potentially high tolerance for functional groups. | Method is still emerging; control over molecular weight and architecture is less established than ionic methods. |
Monomer Structure-Polymerization Behavior Relationships
The polymerization behavior of this compound is intrinsically linked to its molecular structure. Several key features dictate its reactivity and the properties of the resulting polymer.
Computational and Theoretical Investigations of 2 Oxetan 3 Yloxy Ethan 1 Ol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For molecules like 2-(Oxetan-3-yloxy)ethan-1-ol, DFT studies provide a detailed picture of its structure and reactivity at the quantum level.
DFT calculations are employed to determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations reveal that the four-membered oxetane (B1205548) ring is not planar but puckered, a conformation that helps to alleviate some of its inherent ring strain. acs.orgnih.gov The substituent at the 3-position influences the degree of this puckering. acs.org
Computational methods, such as the B3LYP functional with a 6-31G(d,p) basis set, are commonly used to model the geometric parameters of oxetane derivatives. rsc.org These studies provide foundational data on the molecule's electronic distribution and stability. rsc.orgrsc.org
Table 1: Representative Calculated Geometric Parameters for a Substituted Oxetane Ring
| Parameter | Typical Calculated Value |
| C-O Bond Length (in ring) | ~1.46 Å |
| C-C Bond Length (in ring) | ~1.53 Å |
| C-O-C Bond Angle | ~90.2° |
| C-C-O Bond Angle | ~92.0° |
| C-C-C Bond Angle | ~84.8° |
| Puckering Angle | 8-16° |
| Note: These are typical values for substituted oxetanes and provide an approximation for the ring structure in this compound. Actual values would require specific DFT calculation for the molecule. |
A key feature of oxetanes is their propensity to undergo ring-opening reactions, particularly under acidic conditions. beilstein-journals.org DFT is instrumental in mapping the entire reaction pathway for such processes. The cationic ring-opening polymerization of oxetane, for instance, has been studied computationally. rsc.org The mechanism involves the oxygen atom of a neutral oxetane molecule acting as a nucleophile, attacking an α-carbon of a protonated oxetane (an oxonium ion). rsc.org
DFT calculations can identify the structures of reactants, intermediates, and products, as well as the high-energy transition states that connect them. rsc.org By calculating the energy of the transition state, the activation energy for the ring-opening step can be determined, providing critical information about the reaction kinetics. rsc.org Vibrational frequency analysis is used to confirm that the calculated transition state structure corresponds to a true saddle point on the potential energy surface. rsc.org
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com In the context of the ring-opening of this compound, FMO analysis helps to explain the nucleophilic attack. rsc.org
The HOMO is typically localized on the oxygen atom of the incoming neutral oxetane, representing its nucleophilic character. rsc.org The LUMO is centered on the α-carbons of the protonated oxetane ring, indicating their electrophilicity. rsc.org The reaction occurs through the overlap of the HOMO of the nucleophile and the LUMO of the electrophile. rsc.orgresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. researchgate.netnih.gov
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, complements FMO theory. rsc.org It calculates the partial atomic charges on each atom, confirming the electrophilic nature of the ring carbons adjacent to the oxygen and the nucleophilic character of the ether and alcohol oxygens. This charge polarization is a key driver of the molecule's reactivity.
Strain Energy Analysis and Its Influence on Reactivity and Polymerization
The reactivity of cyclic compounds is often directly related to their ring strain, which is the extra energy they possess due to non-ideal bond angles and steric interactions. swarthmore.edu The oxetane ring in this compound possesses significant strain energy, making it much more reactive than its five- and six-membered cyclic ether analogs, tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP), respectively. beilstein-journals.orgwikipedia.org
The strain energy of unsubstituted oxetane is approximately 25.5 kcal/mol (107 kJ/mol). nih.govbeilstein-journals.orgwikipedia.org This high value is comparable to that of oxiranes (epoxides) and provides a strong thermodynamic driving force for reactions that lead to ring opening. beilstein-journals.orgresearchgate.net This inherent strain facilitates cationic ring-opening polymerization, as the energy released upon opening the ring and forming a linear polymer chain is substantial. wikipedia.org The relief of this strain is a key factor in the polymerization process. nih.govwikipedia.org
Table 2: Comparison of Ring Strain Energies in Cyclic Ethers
| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) |
| Oxirane (Ethylene Oxide) | 3 | ~27.3 |
| Oxetane | 4 | ~25.5 |
| Tetrahydrofuran (THF) | 5 | ~5.6 |
| Tetrahydropyran (THP) | 6 | ~1.3 |
| Source: Data compiled from multiple chemical literature sources. beilstein-journals.orgwikipedia.org |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and non-covalent interactions of this compound are critical to its physical properties and chemical behavior.
Computational conformational analysis reveals that the oxetane ring adopts a puckered, non-planar structure to minimize torsional strain. acs.orgbeilstein-journals.org The introduction of the ethoxyethanol substituent at the 3-position influences the preferred conformation of the ring and also introduces additional conformational flexibility in the side chain. researchgate.net Replacing a common functionality like a gem-dimethyl group with an oxetane can lead to profound changes in the conformational preference of a molecule, often favoring different spatial arrangements. researchgate.net
The oxygen atoms in this compound—one in the oxetane ring, one in the ether linkage, and one in the terminal hydroxyl group—are key sites for intermolecular interactions. The strained C–O–C bond angle in the oxetane ring effectively exposes the oxygen's lone pairs, making it a particularly strong hydrogen-bond acceptor, even more so than less strained ethers like THF or carbonyl groups in esters and ketones. acs.orgbeilstein-journals.org The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor. These strong intermolecular hydrogen bonding capabilities significantly influence the compound's physical properties, such as boiling point and solubility.
Molecular Dynamics (MD) Simulations for Biocatalytic Insights
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov While specific MD studies on this compound are not widely available, this technique offers a powerful approach to gain insights into its potential interactions within a biological or biocatalytic system. researchgate.netresearchgate.net
In a typical MD simulation for biocatalysis, the compound would be placed in the active site of an enzyme in a simulated aqueous environment. The simulation would then track the trajectories of all atoms, revealing:
Binding Modes: How the molecule fits into the enzyme's active site and which intermolecular interactions (hydrogen bonds, van der Waals forces) stabilize the complex.
Conformational Changes: How the enzyme and the substrate molecule change their shapes upon binding to achieve an optimal configuration for a reaction.
Solvent Effects: The role of surrounding water molecules in mediating the binding process and the potential catalytic reaction. nih.govresearchgate.net
By simulating the dynamic behavior of the system, MD can help predict whether an enzyme could catalyze a reaction on the molecule, such as the ring-opening of the oxetane or a reaction at the terminal hydroxyl group. These insights are valuable for guiding protein engineering efforts to create novel biocatalysts for specific transformations. nih.govresearchgate.net
Quantum Chemical Explanations for Ring Formation and Opening Pathways
Theoretical and computational chemistry provides significant insights into the mechanistic pathways governing the formation and cleavage of the oxetane ring in this compound. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the energetics and geometries of transition states and intermediates involved in these processes.
The formation of the 3-alkoxy substituted oxetane ring, as seen in this compound, is commonly achieved through an intramolecular Williamson ether synthesis. This reaction involves the cyclization of a precursor molecule, typically a 1,3-halohydrin or a related substrate with a suitable leaving group. Computational studies on analogous systems have shown that the kinetics of this 4-exo-tet cyclization are influenced by the conformational preferences of the acyclic precursor, which must adopt a specific geometry to facilitate the nucleophilic attack of the alkoxide on the carbon bearing the leaving group. The inherent ring strain of the resulting four-membered oxetane ring, calculated to be approximately 25.5 kcal/mol, presents a thermodynamic barrier to its formation. However, the intramolecular nature of the reaction often provides a kinetic advantage.
DFT calculations on the biosynthesis of the oxetane ring in Taxol, a complex natural product, have provided valuable mechanistic insights that can be extrapolated to simpler oxetanes. These studies reveal a multi-step enzymatic process involving epoxide intermediates. The calculated free energy profiles for the intermediates and transition state structures highlight the energetic landscape of the ring-forming process. For instance, the transformation from an epoxide precursor to the oxetane ring has been shown to proceed through transition states with specific activation energies, underscoring the feasibility of such pathways under catalytic conditions.
The ring-opening of the oxetane moiety in this compound is a key reaction pathway, often facilitated by acidic conditions. Theoretical studies on the acid-catalyzed hydrolysis of epoxides, which are structurally similar to oxetanes, offer a model for understanding this process. These computational investigations have compared the energetics of different mechanistic pathways, including SN1, borderline SN2, and pure SN2 mechanisms.
In an acid-catalyzed ring-opening, the oxygen atom of the oxetane ring is first protonated, which significantly weakens the C-O bonds and makes the ring more susceptible to nucleophilic attack. For an unsymmetrical oxetane like this compound, the regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. Computational models predict that under acidic conditions, the reaction tends to proceed via a mechanism with significant SN1 character, where the nucleophile attacks the more substituted carbon atom due to the greater stabilization of the partial positive charge in the transition state.
The activation barriers for these ring-opening reactions have been computationally estimated for related systems. For example, theoretical studies on the acid-catalyzed ring-opening of epoxides have provided valuable data on the activation energies involved. These findings can be used to approximate the reactivity of the oxetane ring in this compound.
The following table summarizes representative calculated activation energies for the ring-opening of oxetanes and analogous epoxides under different conditions, as derived from various computational studies.
| Reaction Pathway | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |
| Acid-Catalyzed Ring Opening (SN2-like) | Propylene Oxide + H₃O⁺ | MP2/6-311++G | 15-20 |
| Acid-Catalyzed Ring Opening (SN1-like) | Protonated Propylene Oxide | MP2/6-311++G | >20 |
| Radical Ring Opening | 2-Aryloxetane + Co(I) catalyst | DFT (PB86-D3/6-311++G(2df,p)) | ~10-15 |
These computational insights are crucial for predicting the stability and reactivity of this compound and for designing synthetic strategies that either preserve or intentionally open the oxetane ring to access other molecular architectures.
Future Directions and Advanced Research Applications
Design and Synthesis of Advanced Oxetane-Containing Molecular Building Blocks
The utility of any chemical scaffold is directly linked to the accessibility and diversity of its derivatives. For oxetanes, research has intensified to move beyond simple structures to create a portfolio of advanced, functionalized building blocks. The synthesis of molecules like 2-(Oxetan-3-yloxy)ethan-1-ol relies on robust methods for forming the core oxetane (B1205548) ring, particularly substituted oxetan-3-ols and oxetan-3-ones. researchgate.netnih.gov
Modern synthetic strategies have expanded the toolkit for creating these valuable intermediates. beilstein-journals.org Key approaches include:
Intramolecular Cyclization: Williamson etherification of substituted 1,3-diols remains a foundational method, which has been refined for late-stage functionalization in the synthesis of complex natural products. thieme-connect.de
Photochemical [2+2] Cycloaddition: The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and an alkene, offers a direct route to the oxetane skeleton, enabling the synthesis of functionalized spirocyclic oxetanes. rsc.org
Metal-Catalyzed Cycloisomerization: Recent advances have demonstrated that homoallylic alcohols can be converted into oxetanes with high yield and functional group tolerance using novel catalyst systems, such as a cobalt-based metal hydride atom transfer/radical polar crossover (MHAT/RPC) method. beilstein-journals.orgnih.gov
Oxidative Cyclization: Gold-catalyzed reactions can transform readily available propargylic alcohols into oxetan-3-ones in a single, efficient step, avoiding the use of hazardous reagents like diazo ketones. nih.govorganic-chemistry.org This provides a practical entry point to oxetan-3-one, a key precursor for 3-substituted oxetanes. researchgate.net
The design of advanced building blocks focuses on incorporating diverse functional groups and stereochemical complexity. For example, methods for preparing 3,3-disubstituted oxetanes are of high interest, as these motifs can serve as unique bioisosteres for gem-dimethyl or carbonyl groups in drug discovery. researchgate.netresearchgate.net The synthesis of enantiomerically pure oxetanes is another critical frontier, often achieved through biocatalytic platforms or the use of chiral catalysts. researchgate.net These advanced building blocks, with their defined stereochemistry and functionality, are poised for broad application.
| Synthetic Strategy | Key Precursors | Primary Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Gold-Catalyzed Oxidative Cyclization | Propargylic Alcohols | Oxetan-3-ones | High efficiency, avoids hazardous reagents, uses readily available starting materials. | nih.govorganic-chemistry.org |
| Metal Hydride Atom Transfer (MHAT) | Homoallylic Alcohols | Substituted Oxetanes | Mild conditions, high yield, broad substrate scope, good functional group tolerance. | beilstein-journals.orgnih.gov |
| Paternò–Büchi Reaction | Carbonyls, Alkenes | Functionalized Oxetanes | Direct [2+2] cycloaddition, useful for spirocyclic systems. | rsc.org |
| Williamson Etherification / C-H Functionalization | Primary/Secondary Alcohols | Substituted Oxetanes | Avoids multi-step substrate preparation, suitable for late-stage functionalization. | beilstein-journals.orgnih.govresearchgate.net |
Integration of this compound into Complex Synthetic Strategies
While the synthesis of oxetane building blocks is a crucial first step, their ultimate value lies in their successful incorporation into larger, more complex molecules. A bifunctional molecule such as this compound is an ideal candidate for such integrations. It possesses two distinct chemical handles: the primary alcohol, which can participate in a wide range of standard organic transformations, and the oxetane ring, which typically remains intact and serves to modify the parent molecule's properties.
The primary alcohol allows for straightforward integration via:
Esterification and Etherification: Forming esters or ethers to connect the building block to carboxylic acids or other alcohols within a target molecule.
Nucleophilic Substitution: Conversion of the alcohol to a leaving group (e.g., a tosylate) allows for subsequent displacement by nucleophiles to form C-N, C-S, or other C-X bonds.
Oxidation: The alcohol can be oxidized to an aldehyde or carboxylic acid, providing further handles for reactions like reductive amination or amide bond formation.
Simultaneously, the oxetane moiety imparts significant benefits to the final compound. Its inclusion can lead to profound and often predictable changes in aqueous solubility, lipophilicity, metabolic stability, and molecular conformation. researchgate.net For instance, replacing a gem-dimethyl group with an oxetane can dramatically increase solubility while reducing metabolic degradation. researchgate.net The polar nature of the oxetane's ether oxygen can also introduce new hydrogen bonding interactions, which is particularly relevant in drug design. nih.govutexas.edu Therefore, the strategic placement of the this compound unit allows a synthetic chemist to introduce a desirable physicochemical profile without participating in the primary bond-forming strategies of the core scaffold.
Emerging Trends in Polymer Science and Materials Engineering Utilizing Oxetane Monomers
The inherent ring strain of the oxetane ring (approximately 107 kJ/mol) makes it an excellent monomer for cationic ring-opening polymerization (CROP), a process that is significantly less susceptible to oxygen inhibition than free-radical polymerization. wikipedia.org This has driven the emergence of polyoxetanes as a versatile class of engineering polymers with applications in coatings, adhesives, and advanced energetic materials. wikipedia.org
Monomers like this compound are particularly valuable because their pendant hydroxyl groups are carried into the resulting polymer. This yields a functional polyether (a polyoxetane) with regularly spaced, reactive side chains. These side chains can be used for:
Cross-linking: The hydroxyl groups can react with cross-linking agents (e.g., diisocyanates or melamine (B1676169) resins) to form robust, thermoset networks for durable coatings or elastomers.
Post-Polymerization Modification: The hydroxyls can be further functionalized to attach other chemical moieties, allowing for the tuning of material properties such as surface energy, refractive index, or biocompatibility.
Improving Adhesion: The polar hydroxyl groups can enhance the adhesion of the polymer to various substrates through hydrogen bonding.
A significant area of research is the development of energetic polymers for propellant and explosive formulations. Oxetane derivatives substituted with energetic groups (e.g., nitro or azido (B1232118) groups) can be polymerized to create energetic binders. uni-muenchen.de Computational screening has been employed to design novel oxetane monomers with high heats of formation and good detonation performance. nih.gov Furthermore, copolymerization of different oxetane monomers, or copolymerization with other cyclic ethers like tetrahydrofuran (B95107), allows for precise control over the final material's properties, such as crystallinity and mechanical toughness. wikipedia.org
| Monomer Type | Polymerization Method | Key Polymer Feature | Emerging Applications | Reference |
|---|---|---|---|---|
| 3,3-Bis(chloromethyl)oxetane (BCMO) | Cationic ROP | High chemical/heat resistance, low water absorption | Historical use in sterilizable goods (Penton®). | wikipedia.org |
| Hydroxyl-functionalized Oxetanes | Cationic ROP | Pendant hydroxyl groups | Cross-linkable coatings, functional adhesives, biomedical materials. | |
| Energetically Substituted Oxetanes (e.g., with -NO2, -N3) | Cationic ROP | High energy density | Energetic binders for propellants and explosives. | uni-muenchen.de |
| Oxetane/Tetrahydrofuran Copolymers | Cationic ROP | Amorphous, tough rubbers | Precursors for polyurethane and polyamide elastomers. | wikipedia.org |
Synergistic Approaches Combining Synthetic, Mechanistic, and Computational Studies
Optimizing the synthesis and application of oxetane derivatives increasingly relies on a synergistic approach that combines experimental synthesis, detailed mechanistic investigation, and powerful computational modeling. This integrated strategy accelerates discovery by providing a deeper understanding of reaction pathways, transition states, and molecular properties that is not achievable through experimentation alone.
Recent studies on oxetane chemistry exemplify this trend:
Reaction Mechanism Elucidation: In the development of new synthetic routes, control experiments and Density Functional Theory (DFT) calculations are used in tandem. For example, DFT calculations were used to reveal that in a domino synthesis of bicyclic furanoses, the oxetane ring forms before a neighboring tetrahydrofuran ring, a detail that would be difficult to determine purely from experiment. beilstein-journals.orgnih.gov Similarly, mechanistic and computational studies have been used to map the radical-based steps in novel photocycloaddition reactions to form spirooxetanes. beilstein-journals.orgnih.gov
Catalyst and Substrate Design: Computational screening is a powerful tool for predicting the viability of new molecules before committing to lengthy synthetic campaigns. DFT has been used to screen novel energetic oxetane monomers by calculating properties like heats of formation and strain energy, allowing researchers to prioritize the most promising candidates for synthesis and polymerization. nih.gov
Understanding Reactivity: Theoretical studies help explain the reactivity of the oxetane ring. While highly strained, its ring-opening is often less facile than that of an epoxide. Computational approaches can model the transition states for ring-opening reactions, revealing the higher activation energy required and guiding the choice of catalysts and reaction conditions. researchgate.net
By combining the "what is possible" from synthesis with the "how and why it works" from mechanistic and computational studies, researchers can more efficiently design novel building blocks, predict their behavior, and develop more effective and robust applications for complex oxetane-containing molecules and materials.
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-(Oxetan-3-yloxy)ethan-1-ol, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic ring-opening of oxetane derivatives. A common approach involves reacting oxetan-3-ol with ethylene oxide or ethylene glycol derivatives under basic conditions (e.g., KOH or NaH) to form the ether linkage . Optimization includes controlling temperature (40–60°C), solvent choice (polar aprotic solvents like THF), and stoichiometric ratios to minimize side reactions like polymerization. Monitoring reaction progress via TLC or GC-MS ensures intermediate stability .
Advanced: How does the stereoelectronic environment of the oxetane ring influence reactivity and regioselectivity in derivatization reactions?
Answer:
The oxetane’s strained ring enhances reactivity in ring-opening reactions. The electron-donating oxygen atom directs nucleophilic attack to the less hindered carbon (C3 in oxetan-3-yl derivatives), favoring formation of the desired ether product. Computational studies (DFT) suggest that steric effects from substituents on the oxetane ring significantly impact transition-state energetics, which can be validated experimentally using chiral catalysts or additives to control stereoselectivity .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- NMR Spectroscopy : H and C NMR confirm the ether linkage (δ ~3.5–4.5 ppm for oxetane and ethoxy protons) and hydroxyl group (δ ~1.5–2.5 ppm) .
- IR Spectroscopy : O-H stretching (~3200–3600 cm) and C-O-C asymmetric stretching (~1100 cm) verify functional groups .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) assesses purity (>95% typical for research-grade material) .
Advanced: What mechanistic pathways govern the compound’s stability under acidic or oxidative conditions?
Answer:
Under acidic conditions, protonation of the ether oxygen increases electrophilicity, leading to potential cleavage via SN1 or SN2 mechanisms. Oxidative stability studies (e.g., using HO or KMnO) reveal that the hydroxyl group is prone to oxidation, forming ketones or carboxylic acids. Kinetic studies under varying pH and temperature regimes are essential to map degradation pathways .
Basic: How can researchers mitigate byproduct formation during large-scale synthesis?
Answer:
- Solvent Selection : Use non-polar solvents (e.g., toluene) to reduce dielectric constant and minimize ionic byproducts.
- Catalyst Tuning : Transition-metal catalysts (e.g., Pd/C) or enzymatic methods improve selectivity .
- In Situ Monitoring : FTIR or Raman spectroscopy detects intermediates early, enabling real-time adjustments .
Advanced: What strategies resolve contradictions in reported biological activity data for oxetane-containing analogs?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Standardized protocols (e.g., ISO 10993 for cytotoxicity) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) are critical. Meta-analyses of published IC values, accounting for solvent effects (DMSO vs. aqueous buffers), can clarify trends .
Basic: What are the key safety considerations when handling this compound in the lab?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
